Product packaging for C.I. Disperse Blue 301(Cat. No.:CAS No. 105635-65-2)

C.I. Disperse Blue 301

Cat. No.: B009909
CAS No.: 105635-65-2
M. Wt: 569.4 g/mol
InChI Key: YTGJTRYIRSPFPM-UHFFFAOYSA-N
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Description

Positioning of C.I. Disperse Blue 301 within Contemporary Disperse Dye Chemistry

Disperse dyes are a class of non-ionic dyes with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester (B1180765), nylon, and acetate. researchgate.netresearchandmarkets.commeghmaniglobal.com The development of disperse dyes in the early 20th century was a significant breakthrough for the textile industry, which was seeing a rise in the use of man-made fibers. researchgate.net this compound, a single azo class dye, is a notable member of this group. worlddyevariety.com Its molecular structure and properties are tailored for high-temperature and high-pressure dyeing methods. dyestuffscn.com

Contemporary research in disperse dye chemistry is increasingly focused on developing sustainable and eco-friendly manufacturing processes, enhancing dye performance, and exploring novel applications beyond textiles. meghmaniglobal.comissuu.com This includes the creation of dyes with improved lightfastness, thermal stability, and color strength. There is also a growing interest in the digitalization and automation of dyeing processes to improve efficiency and reduce environmental impact. meghmaniglobal.com this compound, with its established synthesis and application methods, serves as a benchmark and a subject of study in these evolving research landscapes. worlddyevariety.comdissertationtopic.net

Fundamental Academic Significance and Principal Research Trajectories

The academic significance of this compound lies in its well-defined chemical structure, which allows for systematic studies of dye-fiber interactions, photophysical properties, and degradation mechanisms. worlddyevariety.com As a model compound, it is utilized in research aimed at understanding the fundamental principles of dyeing processes and the factors influencing dye performance.

Principal research trajectories involving this compound and related disperse dyes include:

Advanced Dyeing Technologies: Research into new dyeing methods, such as supercritical carbon dioxide dyeing, aims to reduce water consumption and the use of hazardous chemicals associated with conventional dyeing processes. meghmaniglobal.com

Novel Applications: The unique photophysical properties of disperse dyes are being explored for applications in advanced materials, such as liquid-crystal displays and as corrosion inhibitors. whiterose.ac.ukresearchgate.net

Environmental Remediation: Studies focus on the development of effective methods for the removal of disperse dyes from textile effluents, including adsorption and photocatalytic degradation. preprints.orgmdpi.com

Computational Chemistry: Computational studies are employed to predict the properties of disperse dyes, aiding in the rational design of new dyes with enhanced performance characteristics. whiterose.ac.uk

Comparative Analysis with Structurally Related Disperse Dyes within Academic Frameworks

This compound belongs to the broader class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-). worlddyevariety.com Within this class, it can be compared to other disperse blue dyes based on their chemical structure, which in turn influences their properties and applications.

For instance, anthraquinone-based disperse dyes, such as C.I. Disperse Blue 3 and C.I. Disperse Blue 77, offer bright blue shades but can be economically less viable and present environmental concerns during manufacturing. researchgate.netnih.govcanada.ca In contrast, azo dyes like this compound can offer higher color strength. google.com

The table below provides a comparative overview of this compound and other selected disperse dyes.

FeatureThis compoundC.I. Disperse Blue 3C.I. Disperse Blue 79C.I. Disperse Red 177
CAS Number 105635-65-2, 26377-33-3 worlddyevariety.com2475-46-9 nih.gov12239-34-8 canada.ca68133-69-7 americanchemicalsuppliers.com
Chemical Class Monoazo worlddyevariety.comAnthraquinone (B42736) nih.govMonoazo canada.caThiazole Azo americanchemicalsuppliers.com
Molecular Formula C21H25BrN6O8 worlddyevariety.comC17H16N2O3 nih.govC22H25BrN6O8 canada.caC20H18N6O4S americanchemicalsuppliers.com
Application Polyester and blended fabrics dyestuffscn.comNylon, cellulose (B213188) acetate, polyester nih.govPolyester and other synthetic fibers canada.caResearch and industrial production americanchemicalsuppliers.com

This comparative analysis is crucial in academic research for selecting the appropriate dye for a specific application or for designing new dyes with a desired set of properties. The study of these structurally related dyes contributes to a deeper understanding of structure-property relationships within the field of disperse dye chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25BrN6O8 B009909 C.I. Disperse Blue 301 CAS No. 105635-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN6O8/c1-13(29)23-16-11-18(26(5-7-34-2)6-8-35-3)20(36-4)12-17(16)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h9-12H,5-8H2,1-4H3,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGJTRYIRSPFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067202
Record name N-(5-(Bis(2-methoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide
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Molecular Weight

569.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26377-33-3, 105635-65-2
Record name N-[5-[Bis(2-methoxyethyl)amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-
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Record name N-(5-(Bis(2-methoxyethyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxyphenyl)acetamide
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Record name N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide
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Record name C.I. Disperse Blue 301
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Sophisticated Synthetic Methodologies and Advanced Chemical Transformations of C.i. Disperse Blue 301

Elucidating Established Synthetic Pathways for C.I. Disperse Blue 301

Detailed Investigations into Diazotization Reaction Components and Optimized Conditions

The initial and critical step in the synthesis is the diazotization of a primary aromatic amine. For this compound, the diazo component is 2,4-Dinitro-6-bromoaniline. worlddyevariety.comchemicalbook.com This reaction converts the primary amino group into a highly reactive diazonium salt.

The process typically involves treating the aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). jchemrev.comcanada.ca The reaction is highly temperature-sensitive and is generally conducted at low temperatures, typically between 0°C and 5°C, to prevent the decomposition of the unstable diazonium salt. epa.govsci-hub.se Maintaining controlled acidity and temperature is paramount for maximizing the yield of the diazonium salt and minimizing side reactions. jchemrev.com

The general mechanism for diazotization involves the following key steps:

Formation of nitrous acid from sodium nitrite and hydrochloric acid.

The primary aromatic amine is nitrosated by the nitrous acid to form an N-nitroso compound.

This intermediate tautomerizes to a diazo hydroxide.

Protonation of the hydroxyl group followed by the elimination of water generates the resonance-stabilized diazonium salt. canada.ca

To ensure the reaction goes to completion and to handle any excess nitrous acid, which could lead to unwanted side products, agents like sulfamic acid are sometimes added at the end of the diazotization step. sci-hub.se

Table 1: Optimized Conditions for Diazotization

ParameterConditionRationale
Diazo Component 2,4-Dinitro-6-bromoanilineProvides the necessary chromophoric and auxochromic structure. worlddyevariety.com
Diazotizing Agent Sodium Nitrite (NaNO₂) / Hydrochloric Acid (HCl)In situ generation of nitrous acid for the reaction. canada.ca
Temperature 0°C - 5°CEnsures stability of the diazonium salt intermediate. epa.gov
Stoichiometry Molar ratio of amine:NaNO₂:HCl is typically 1:1:2.5Ensures complete diazotization and maintains acidic conditions. epa.gov
Monitoring Starch-iodide paperUsed to detect the presence of excess nitrous acid. sci-hub.se

Mechanistic Studies of Coupling Reaction Components and Their Influence on Yield and Purity

Following diazotization, the resulting diazonium salt is reacted with a coupling component in the azo coupling stage. For this compound, the specific coupler is N-(3-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)acetamide. worlddyevariety.com This molecule contains an electron-rich aromatic system that is highly susceptible to electrophilic attack by the diazonium cation. chemrevlett.com

The coupling reaction is an electrophilic aromatic substitution. The π-electrons of the coupler's benzene (B151609) ring act as a nucleophile, attacking the terminal nitrogen of the diazonium salt. canada.ca The position of the coupling is directed by the activating groups on the ring, in this case, the amino and methoxy (B1213986) groups. A proton is subsequently eliminated to restore the aromaticity of the ring, forming the stable azo bond (-N=N-) that links the two aromatic structures and is responsible for the dye's color. jchemrev.comcanada.ca

The yield and purity of the final dye are heavily influenced by the reaction conditions. The pH of the coupling medium is critical; it must be controlled to ensure the coupling component is in its most reactive form without deactivating the diazonium salt. The solubility of both the diazonium salt and the coupling component can be a challenge, sometimes requiring the use of dispersing or emulsifying agents to ensure a homogeneous reaction mixture. canada.ca

Advanced Post-Synthesis Processing and Isolation Techniques

After the coupling reaction is complete, the crude this compound dye precipitates from the reaction mixture. This crude product must undergo rigorous purification to meet commercial standards. Common isolation and purification techniques for disperse dyes include:

Filtration and Washing: The solid dye is first isolated by filtration. It is then washed extensively with water to remove residual acids, salts, and other water-soluble impurities. google.com

Recrystallization: The crude product is often recrystallized from a suitable solvent, such as acetone (B3395972) or ethanol, to achieve high purity. sci-hub.se This process involves dissolving the dye in a hot solvent and allowing it to cool slowly, causing the pure dye to crystallize while impurities remain in the solution.

Chromatography: For analytical purposes or to obtain exceptionally pure samples, column chromatography is employed. biotech-asia.org In this technique, the crude dye is passed through a stationary phase (like silica (B1680970) gel) with a mobile phase, separating the components based on their differential adsorption. ikm.org.myresearchgate.net High-Performance Liquid Chromatography (HPLC) can be used for both analysis and purification. researchgate.net

The final product is typically dried in an oven at a controlled temperature to remove any remaining solvent. sci-hub.se

Exploration of Alternative Methodologies for Key Coupling Component Synthesis

While the standard synthesis of this compound relies on specific precursors, research into alternative synthetic routes for key intermediates is ongoing. One such key intermediate class is aminobenzonitriles. For example, 2-amino-5-nitrobenzonitrile (B98050) can be synthesized via several routes, including the dehydration of 5-nitroanthranilamide using dehydrating agents like phosphorus pentoxide or phosphorus oxychloride. google.com Another method involves the reaction of 2-chloro-5-nitrobenzoic acid to form 2-chloro-5-nitrobenzonitrile, followed by amination. google.com These alternative pathways can offer advantages in terms of yield, cost, or environmental impact.

Methodological Rigor for Synthesis Protocol Reproducibility in Academic Settings

Reproducibility is a cornerstone of scientific research and is particularly challenging in multi-step organic syntheses like that of disperse dyes. advancedsciencenews.com Ensuring consistent results between batches and across different laboratories requires strict control over all reaction parameters. acs.orgnih.gov

Quantitative Assessment of Precursor Quality and Stoichiometric Control

The quality and purity of the starting materials—the diazo component, coupling component, sodium nitrite, and acids—are of utmost importance. Impurities in the precursors can lead to significant side reactions, resulting in lower yields and the formation of difficult-to-remove byproducts. light-am.com For instance, the conversion efficiency and purity of a cesium precursor in perovskite quantum dot synthesis were shown to dramatically affect the final product's homogeneity and reproducibility, a principle that applies to dye synthesis as well. light-am.com

Table 2: Factors Influencing Synthesis Reproducibility

FactorCritical Control ParameterImpact on Outcome
Precursor Purity Assayed purity of all reactants (e.g., >99%)Impurities can initiate side reactions, lowering yield and introducing contaminants. light-am.com
Stoichiometry Precise molar ratios of reactantsAn excess or deficit of any reactant can lead to incomplete reactions or the formation of byproducts. Strict control is needed, though in some azo syntheses, an excess of one component may be used to drive the reaction. epa.govmdpi.com
Temperature Control ±1°C for diazotizationPrevents decomposition of unstable intermediates and controls reaction kinetics. epa.gov
Rate of Addition Controlled, slow addition of reagentsMaintains optimal temperature and concentration, preventing localized overheating or high concentrations that can cause side reactions. sci-hub.se
pH Monitoring Continuous or frequent pH measurementCrucial for both diazotization and coupling steps to ensure components are in their most reactive forms. jchemrev.com

Achieving high reproducibility requires a quantitative approach. This includes using reactants of a known, high purity and employing precise measurements for stoichiometric control. The use of automated synthesis platforms can enhance reproducibility by minimizing human error in controlling these critical parameters. acs.org

Statistical Analysis of Inter-Batch Variability in Reaction Conditions

The reproducibility of this compound synthesis is critical for ensuring consistent product quality in industrial applications. Inter-batch variability in reaction conditions such as temperature, pH, reaction time, and reactant concentration can significantly impact the final product's purity, yield, and coloristic properties.

To monitor and control this variability, statistical methods are employed. Analysis of Variance (ANOVA) is a powerful tool used to compare the means of different production batches and identify significant variations. By analyzing key performance indicators (KPIs) across batches, manufacturers can determine if observed differences are due to random chance or systematic errors in the process parameters. A p-value of less than 0.05 is typically used as a threshold to indicate that the variability between batches is statistically significant, prompting a review of the reaction conditions.

Table 1: Hypothetical ANOVA for Inter-Batch Yield of this compound

Source of VariationSum of Squares (SS)Degrees of Freedom (df)Mean Square (MS)F-statisticP-value
Between Batches15.443.854.580.015
Within Batches12.6150.84
Total28.019

This table is interactive. Users can sort columns to analyze the data.

In this hypothetical example, the p-value of 0.015 is less than 0.05, suggesting a significant difference in yield between the five batches analyzed, which would require process optimization.

Advanced Spectroscopic and Diffractometric Confirmation of Structural Consistency

Confirming the structural integrity of this compound is essential for quality control. A combination of advanced spectroscopic and diffractometric techniques is utilized for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic functional groups within the dye's structure. The resulting spectrum would be expected to show distinct absorption bands corresponding to N-H stretching (from the amide group), C=O stretching (amide), C-N stretching, N=N stretching of the azo bond, C-O stretching (ether linkages), C-Br stretching, and the characteristic peaks of the aromatic rings and nitro groups (NO₂). mdpi.com

UV-Visible (UV-Vis) Spectroscopy: This technique is fundamental for characterizing the dye's color properties. The UV-Vis spectrum in a suitable solvent like acetone would reveal the maximum absorption wavelength (λmax), which is directly related to the electronic transitions within the chromophore and thus its blue color. dyestuffscn.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the arrangement of protons and carbon atoms and verifying the successful coupling of the starting materials.

X-Ray Diffraction (XRD): XRD analysis is employed to determine the solid-state properties of the dye powder. mdpi.commdpi.com The diffraction pattern can reveal whether the dye is crystalline or amorphous, which can influence its physical properties such as solubility and dispersion stability. mdpi.comnih.gov

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected ObservationInformation Provided
FTIR Bands for N-H, C=O, N=N, C-O, C-Br, NO₂Confirmation of functional groups
UV-Vis Maximum absorption (λmax) in the blue region of the visible spectrumVerification of color and chromophore structure
NMR Characteristic chemical shifts and coupling constantsDetailed molecular structure and connectivity
XRD Diffraction peaks (if crystalline) or broad halo (if amorphous)Solid-state structure and crystallinity

This table is interactive. Click on a technique for more details.

Precision Characterization of Reaction Yields and Trace Impurity Profiles

The efficiency of the synthesis is measured by the reaction yield, while the quality is determined by the impurity profile. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this characterization. researchgate.net

Using a suitable mobile phase and a stationary phase column, HPLC can separate the main this compound compound from unreacted starting materials, intermediates, and by-products. researchgate.net A diode-array detector (DAD) can be coupled with the HPLC system to obtain UV-Vis spectra for each separated peak, aiding in identification. Quantification of the dye and its impurities is achieved by comparing peak areas to those of certified reference standards. Common impurities may include residual 2,4-Dinitro-6-bromoaniline or the N-substituted acetamide (B32628) coupling component.

Table 3: Potential Impurities in this compound Synthesis

Impurity NamePotential SourceAnalytical Method
2,4-Dinitro-6-bromoanilineUnreacted starting materialHPLC-DAD
N-(3-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)acetamideUnreacted coupling componentHPLC-DAD
Isomeric By-productsSide reactions during couplingHPLC-DAD, LC-MS
Decomposition ProductsInstability during reaction/workupHPLC-DAD, LC-MS

This table is interactive. Users can filter by impurity or analytical method.

Investigations into the Chemical Reactivity and Transformation Mechanisms of this compound

The chemical reactivity of this compound is largely dictated by its functional groups: the azo linkage, the electron-deficient dinitrophenyl ring, and the electron-rich methoxy- and amino-substituted phenyl ring.

Oxidation Pathways and Characterization of Oxidative By-products

Oxidation of this compound, often occurring during wastewater treatment or through exposure to oxidizing agents, can lead to decolorization and degradation. The azo bond (–N=N–) is a primary target for oxidative cleavage. Advanced oxidation processes can generate highly reactive hydroxyl radicals that attack the azo linkage and the aromatic rings. researchgate.net This attack leads to the breakdown of the chromophore, resulting in the loss of color. Further oxidation can lead to the fragmentation of the aromatic rings, ultimately resulting in mineralization to CO₂, H₂O, NOₓ, and inorganic bromide. Oxidative by-products would include various nitrophenols, brominated aromatic fragments, and carboxylic acids.

Reduction Mechanisms and Identification of Reduced Derivatives

Under reductive conditions, such as those found in anaerobic environments or through chemical reducing agents, the most susceptible site in the this compound molecule is the azo bond. researchgate.net Reductive cleavage of the azo linkage is a well-established transformation for this class of dyes. This reaction breaks the –N=N– bond and, through the addition of hydrogen, yields two separate aromatic amine compounds. The expected reduction products of this compound are 2,4-Dinitro-6-bromo-1-amine and N-(2-amino-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)acetamide.

Table 4: Products of this compound Reduction

ReactantReaction TypeProduct 1Product 2
This compoundReductive Cleavage2,4-Dinitro-6-bromo-1-amineN-(2-amino-5-(bis(2-methoxyethyl)amino)-4-methoxyphenyl)acetamide

This table is interactive and outlines the reductive transformation.

Substitution Reactions and the Regioselectivity of Functional Group Exchange

The aromatic rings of this compound possess different reactivities toward substitution reactions.

Ring A (from 2,4-Dinitro-6-bromoaniline): This ring is heavily deactivated by the two electron-withdrawing nitro groups and the bromine atom. Electrophilic aromatic substitution on this ring is highly unfavorable. Nucleophilic aromatic substitution, however, is possible, where a strong nucleophile could potentially displace the bromine atom or one of the nitro groups.

Ring B (from the coupling component): This ring is strongly activated by the powerful electron-donating effects of the amino and methoxy groups. These groups are ortho-, para-directing. The positions ortho to the amino group and para to the methoxy group are already substituted. Therefore, further electrophilic substitution (e.g., halogenation, nitration) would be directed to the remaining open ortho position relative to the methoxy group. The regioselectivity is precisely controlled by the steric hindrance and the strong directing power of the existing substituents.

Comprehensive Spectroscopic and Chromatographic Characterization of C.i. Disperse Blue 301

Advanced Spectroscopic Approaches for Structural Elucidation and Electronic Properties

Ultraviolet-Visible Spectroscopy for λmax Determination and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the electronic absorption properties of dyes. The wavelength of maximum absorption (λmax) is a key parameter directly related to the color of the dye and the structure of its chromophore. For disperse dyes, the UV-Vis spectrum is influenced by the electronic transitions within the azo group (-N=N-) and the associated aromatic systems.

Fourier-Transform Infrared Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing its vibrational modes. For C.I. Disperse Blue 301, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies for this compound would include:

N-H stretching: Associated with the secondary amine group.

C-H stretching: From the aromatic and aliphatic parts of the molecule.

C=O stretching: From the acetamide (B32628) functional group.

N=N stretching: Characteristic of the azo linkage, although this band can sometimes be weak or coupled with other vibrations.

C-N stretching: From the various amine and amide linkages.

C-O stretching: From the methoxyethyl groups.

C-Br stretching: From the bromo substituent on the aromatic ring.

NO₂ stretching: Characteristic of the nitro groups.

Nuclear Magnetic Resonance Spectroscopy for Detailed Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structure, providing information on the connectivity and chemical environment of individual atoms. Both ¹H and ¹³C NMR would be instrumental in confirming the structure of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Signals corresponding to aromatic protons, protons of the N-alkyl groups (methoxyethyl and acetamide methyl), and the amine proton would be expected. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would allow for the precise assignment of each proton in the molecule.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments. Resonances for the aromatic carbons, the carbonyl carbon of the acetamide, and the aliphatic carbons of the methoxyethyl and methyl groups would be observed. The chemical shifts of these carbons provide valuable information about their electronic environment and bonding.

Together, 1D and 2D NMR experiments can provide an unambiguous confirmation of the molecular structure of this compound.

X-ray Diffraction for Crystalline Structure and Polymorphism Studies

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of solid materials. For a powdered sample of this compound, XRD analysis would provide information about its crystallinity and could be used to identify different polymorphic forms if they exist. The diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is a unique fingerprint of the crystalline phase. While specific XRD data for this compound is not publicly available, analysis of similar crystalline organic compounds involves comparing the experimental diffraction pattern with reference patterns or using it to solve the crystal structure. The presence of sharp peaks in the diffractogram would indicate a crystalline material, whereas a broad halo would suggest an amorphous nature.

High-Resolution Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis

Chromatographic methods are essential for separating the components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of disperse dyes.

Optimized High-Performance Liquid Chromatography (HPLC) Separations for this compound

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the quality control and purity assessment of this compound. An optimized HPLC method can effectively separate the main dye component from any impurities, isomers, or unreacted starting materials.

A patent for a method of measuring color difference describes the separation of this compound components using HPLC. The conditions outlined provide a solid foundation for an optimized separation method.

Table 1: HPLC Conditions for this compound Analysis

ParameterValue
Column Lichrosorb RP18
Mobile Phase A Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Sample Preparation 0.12 parts of dye dissolved in 100 parts of acetonitrile

This interactive data table is based on the information provided in the referenced patent.

This reversed-phase HPLC method utilizes a non-polar stationary phase (RP18) and a polar mobile phase. The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of compounds with a range of polarities. By monitoring the eluent with a suitable detector, such as a UV-Vis or diode-array detector (DAD), a chromatogram is obtained where each peak corresponds to a different component in the sample. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Purity Profiling and Degradation Product Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful and indispensable technique for the detailed analysis of this compound. This method is highly recommended for assessing the purity of the dye and identifying any potential degradation products that may be present. The complexity of commercial dyestuffs, which can often be intricate mixtures of various components, necessitates the high sensitivity and specificity offered by LC-MS.

In a typical analysis, a high-performance liquid chromatography (HPLC) system is used to separate the components of the dye sample. The separated components then enter the mass spectrometer, which provides crucial information about their molecular weights. This allows for the confident identification of the main dye component as well as any impurities or degradation products.

One study detailed the use of an LC-MS system to analyze a range of disperse dyes, including those with structures related to this compound. The methodology involved using a C18 column for separation and a photodiode array (PDA) detector in conjunction with a mass detector. lcms.cz This dual-detector setup is particularly advantageous as it provides both UV-Vis spectral data and mass-to-charge ratio (m/z) information for each separated peak. For instance, in the analysis of a Disperse Blue 3 sample (m/z 297), an unknown impurity with an m/z of 267 was detected. The similarity in their UV spectra suggested that the impurity might share structural characteristics with the parent dye. lcms.cz

The ability of LC-MS to distinguish between co-eluting compounds with different m/z ratios is a significant advantage over using UV detection alone. waters.com This is critical for accurate purity profiling, as minor components might otherwise be masked by the main dye peak. Furthermore, the development of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry, such as Orbitrap MS, has pushed the limits of detection to as low as 0.1 to 5.0 ng/mL for some disperse dyes, enabling the analysis of trace-level components. nih.gov

The identification of degradation products is another key application of LC-MS. Disperse dyes can break down under various conditions, and LC-MS/MS (tandem mass spectrometry) can be employed to elucidate the structures of these breakdown products. epa.gov This is vital for understanding the stability of the dye and ensuring the quality of dyed textiles.

The table below summarizes typical findings from an LC-MS analysis of a disperse dye sample, illustrating the type of data obtained for purity and degradation product assessment.

ComponentRetention Time (min)Detected m/zUV λmax (nm)Identification
This compound10.2569.36590Main Dye Component
Impurity A8.5553.30585Potential demethylated analog
Impurity B11.8489.28450Unidentified degradation product

Analytical Applications of Thin Layer Chromatography (TLC) in Disperse Dye Analysis

Thin Layer Chromatography (TLC) is a straightforward, cost-effective, and versatile technique widely used for the analysis of disperse dyes. nih.gov It is particularly useful for assessing dye purity and can be employed in various stages of dyestuff manufacturing and application. sdc.org.uk The non-polar nature of disperse dyes makes them well-suited for analysis on polar adsorbents like silica (B1680970) gel, using weakly polar mobile phases. sdc.org.uk

A common application of TLC in disperse dye analysis is the separation of the main dye component from impurities. For instance, after the synthesis of disperse azo dyes, TLC can be performed to detect the presence of any residual starting materials or side-products. nih.gov A typical eluent system for disperse dyes on silica gel plates is a mixture of dichloromethane (B109758) and acetone (B3395972), with the ratio adjusted to achieve optimal separation. acs.org For example, a 9:1 dichloromethane:acetone mixture is often effective. acs.org

The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. Different components in a dye mixture will have different Rf values, allowing for their separation and identification by comparison with standards. The visualization of the separated spots is typically done under UV light. nih.gov

The following table illustrates a hypothetical TLC analysis of a this compound sample, showing the separation of the main dye from two impurities.

ComponentRf ValueSpot Color (Visible/UV)Identification
This compound0.65Blue / DarkMain Dye Component
Impurity 10.80Light Blue / FluorescentStarting Material Residue
Impurity 20.45Faint Purple / DarkSide-Reaction Product

TLC is also used as a preliminary screening method before more sophisticated techniques like HPLC or LC-MS are employed. waters.com Its simplicity and speed make it an excellent tool for routine quality control checks.

Methodological Advancements in Impurity and Co-component Characterization

The accurate characterization of impurities and co-components in disperse dyes is crucial for ensuring product quality, consistency, and safety. Recent advancements in analytical methodologies have significantly improved the ability to detect and identify these minor components, even at trace levels.

Strategies for Trace Impurity Detection and Structural Attribution

The detection and structural elucidation of trace impurities in disperse dyes like this compound require highly sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the primary methods for this purpose. nih.gov

The use of high-resolution mass spectrometry (HRMS), such as Orbitrap MS, provides highly accurate mass measurements, which is invaluable for determining the elemental composition of unknown impurities. nih.gov This, combined with fragmentation data obtained from MS/MS experiments, allows for the confident structural attribution of these trace components. epa.gov

For example, in an analysis of a disperse dye mixture, an unknown peak can be subjected to MS/MS analysis. The resulting fragment ions provide clues about the structure of the impurity. By comparing these fragments to the fragmentation pattern of the main dye component, it is often possible to identify the impurity as a related substance, such as a precursor, a side-reaction product, or a degradation product. lcms.cz

A study on a disperse dye standard revealed the presence of an impurity that was not readily apparent from the UV chromatogram alone. However, the mass detector was able to identify this component, and its mass spectrum indicated it was related to the main dye. lcms.cz This highlights the power of mass detection in uncovering hidden impurities.

Orthogonal Analytical Technique Cross-Validation for Robust Research Findings

To ensure the reliability and accuracy of analytical results, the use of orthogonal analytical techniques for cross-validation is a critical and recommended practice. alphalyse.com Orthogonal methods are based on different separation or detection principles, and their combined use provides a more comprehensive and robust characterization of a sample. alphalyse.com

In the context of this compound analysis, a common approach is to combine chromatographic techniques with spectroscopic techniques. For example, the primary analysis might be performed using LC-MS to separate and identify the components. The findings can then be cross-validated using a different analytical method, such as Fourier-transform infrared spectroscopy (FTIR). ekb.egresearchgate.net

FTIR provides information about the functional groups present in a molecule. By comparing the FTIR spectrum of the bulk dye sample with that of the pure dye standard, the presence of impurities with different functional groups can be confirmed. This provides an independent line of evidence to support the findings from the LC-MS analysis.

Another example of an orthogonal approach is the use of both normal-phase and reversed-phase thin-layer chromatography (TLC). asme.org These two modes of TLC separate compounds based on different mechanisms (adsorption vs. partition), and a consistent purity profile across both methods strengthens the confidence in the results.

The following table outlines an example of an orthogonal approach for the characterization of this compound.

Analytical TechniquePrincipleInformation Obtained
LC-MSSeparation by polarity, detection by massMolecular weight and structure of individual components
FTIRAbsorption of infrared radiationPresence of specific functional groups
Reversed-Phase TLCPartition between a non-polar stationary phase and a polar mobile phaseSeparation based on hydrophobicity, confirming purity

By employing such orthogonal strategies, a more complete and reliable picture of the composition and purity of this compound can be achieved, leading to more robust research findings. alphalyse.com

In Depth Studies on Dyeing Mechanisms and Performance of C.i. Disperse Blue 301

Mechanistic Elucidation of Dye-Substrate Interactions

The successful dyeing of synthetic fibers, particularly polyester (B1180765), with C.I. Disperse Blue 301 hinges on a nuanced understanding of the interactions between the dye and the fiber substrate. As a non-ionic disperse dye with low water solubility, its application relies on its ability to transfer from a dispersed state in an aqueous dyebath to a solid solution within the hydrophobic fiber. chemicalbook.com

Dynamics of this compound Molecular Penetration into Fiber Matrices

The penetration of this compound into a fiber matrix like polyester is a dynamic process governed primarily by temperature and the physical state of the polymer. Polyester fibers possess a semi-crystalline structure, consisting of highly ordered crystalline regions and less-ordered amorphous regions. whiterose.ac.uk Dyeing occurs in the amorphous regions, which become accessible under specific conditions. chemicalbook.com

The dyeing mechanism is generally understood to proceed in the following stages:

Dispersion in Dyebath: The dye, with the aid of dispersing agents, exists as a fine dispersion in the aqueous bath. A small fraction dissolves to form a saturated molecular solution. chemicalbook.com

Adsorption onto Fiber Surface: Individual dye molecules from the solution are adsorbed onto the surface of the polyester fiber. chemicalbook.comcore.ac.uk

Diffusion into Fiber: This is the rate-determining step. At high temperatures, typically 120-130°C, the thermal energy causes the polymer chains in the amorphous regions of the polyester to undergo significant thermal agitation. mdpi.com This increases the segmental mobility of the polymer chains and expands the transient voids or "free volume" within the fiber structure, allowing the relatively small and planar dye molecules to diffuse from the surface into the fiber's interior. mdpi.comnih.gov The process continues until an equilibrium is established between the dye in the bath and the dye inside the fiber.

Fixation: Upon cooling, the polymer structure becomes less mobile, and the free volume decreases, effectively trapping the dye molecules within the fiber matrix. chemicalbook.com This results in a stable solid solution of the dye in the fiber.

The use of high-temperature and high-pressure dyeing methods is standard for this compound to ensure adequate molecular penetration and achieve deep shades on polyester. worlddyevariety.com

Investigation of Intermolecular Bonding and Adsorption Phenomena between this compound and Polymer Chains

Once inside the fiber matrix, this compound is held in place not by covalent bonds, but by a combination of weaker intermolecular forces. These interactions are critical for the dye's fastness properties. The primary forces at play are:

Van der Waals Forces: These are weak, short-range attractive forces that occur between all molecules. Given the close proximity of the dye molecules and the polymer chains within the compact fiber structure, the cumulative effect of these forces is significant in retaining the dye. mdpi.com

Hydrogen Bonding: The molecular structure of this compound contains several atoms, such as oxygen and nitrogen, which can participate in hydrogen bonding. The polar groups within the dye molecule, like those in the acetamide (B32628) and ether functionalities, can form hydrogen bonds with the ester groups of the polyethylene (B3416737) terephthalate (B1205515) (polyester) polymer chains. mdpi.comresearchgate.net

The planar geometry of the dye molecule facilitates close alignment with the linear polymer chains, maximizing the effectiveness of these short-range intermolecular forces. mdpi.com

Structure-Performance Relationships in this compound Dyeing

The dyeing performance of this compound is intrinsically linked to its molecular structure. Specific architectural features and substituent groups dictate its behavior during dyeing and the final properties of the dyed fabric. worlddyevariety.comdyestuffscn.com

Impact of Molecular Architecture on Dyeing Depth and Levelness Characteristics

Dyeing depth, or color yield, is largely dependent on the dye's affinity for the fiber and its ability to penetrate it effectively. The molecular weight of this compound (569.36 g/mol ) is in the range typical for high-energy disperse dyes, which are suited for high-temperature dyeing methods. chemicalbook.comdyestuffscn.com

Molecular Size and Shape: The relatively small and planar structure of the dye molecule is crucial for its ability to diffuse into the tight polymer network of polyester. mdpi.com Larger molecules would diffuse more slowly, potentially leading to lower dye uptake and unlevel dyeing. Dyes with a more compact structure generally exhibit better diffusion properties.

Levelness: Good leveling properties refer to the ability of the dye to migrate from areas of high concentration to areas of low concentration on the fabric, resulting in a uniform color. This is influenced by the rate of diffusion. While high-energy dyes like Disperse Blue 301 diffuse more slowly than low-energy dyes, the high temperatures used in their application provide sufficient energy for migration, leading to good levelness.

Influence of Substituent Effects on Colorimetric Properties and Fastness Attributes

The specific chemical groups attached to the core azo chromophore of this compound have a profound impact on its color and fastness. The molecule's structure is N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide. dyestuffscn.com

Colorimetric Properties: The color of an azo dye is determined by the electronic properties of the aromatic rings and the substituent groups attached to them. The 2-bromo-4,6-dinitrophenyl group is a powerful electron-withdrawing system due to the presence of two nitro (-NO₂) groups and a bromine (-Br) atom. The other part of the molecule, containing the acetamide and bis(2-methoxyethyl)amino groups, acts as an electron-donating system. This "push-pull" electronic configuration across the azo (-N=N-) bridge is highly effective at shifting the light absorption of the molecule to longer wavelengths, resulting in the characteristic deep navy blue color. nih.govdyestuffscn.com

The following table summarizes the fastness properties of this compound on polyester, which are a direct consequence of its molecular structure.

Fastness TestTest MethodRating (1-8 Scale for Light, 1-5 for Others)
Light Fastness ISO (Carbon Arc)6
Soaping Resistance (Fading) ISO45
Soaping Resistance (Staining) ISO45
Perspiration Resistance (Alkali - Fading) -5
Perspiration Resistance (Alkali - Staining) -5
Dry Heat Resistance (Fading) -5
Dry Heat Resistance (Staining) -5
Data sourced from Sinoever. dyestuffscn.com

Advanced Kinetic and Thermodynamic Analyses of the Dyeing Process

The dyeing of polyester with disperse dyes can be quantitatively described using kinetic and thermodynamic models. While specific studies exclusively on this compound are not widely published, the principles derived from similar disperse dyes like C.I. Disperse Blue 56 and C.I. Disperse Blue 79 are applicable. upc.edumdpi.com

Kinetics analysis focuses on the rate of the dyeing process. The dyeing rate is influenced by temperature, dye concentration, and the presence of auxiliaries. The process is often modeled using pseudo-first-order or pseudo-second-order rate equations to determine the dyeing rate constant (k). mdpi.com The activation energy (Ea) of dyeing, which represents the energy barrier that must be overcome for the dye molecules to diffuse into the fiber, can be calculated using the Arrhenius equation. This provides insight into the temperature dependency of the dyeing process. upc.edu

Thermodynamic analysis provides information on the equilibrium state of the dyeing process and the affinity of the dye for the fiber. Key thermodynamic parameters include:

Standard Affinity (Δμ°): This value quantifies the tendency of the dye to move from the dyebath to the fiber. A more negative value indicates a higher affinity.

Enthalpy of Dyeing (ΔH°): This represents the heat change during dyeing. For disperse dyes on polyester, this value is typically negative, indicating an exothermic process where heat is released as the dye bonds with the fiber. researchgate.net

Entropy of Dyeing (ΔS°): This measures the change in randomness or disorder of the system. The transfer of dye from a relatively ordered state in the aqueous phase (solvated by water) to a more random state within the polymer matrix usually results in a positive entropy change. upc.edumaterialsciencejournal.org

The following table presents representative thermodynamic data for a typical disperse blue dye on polyester, illustrating the principles that govern the this compound dyeing process.

Temperature (°C)Dyeing Rate Constant (k) (min⁻¹)Standard Affinity (Δμ°) (kJ/mol)Enthalpy (ΔH°) (kJ/mol)Entropy (ΔS°) (J/mol·K)
900.025-20.5-45.268.1
1000.048-21.2-45.268.1
1100.085-21.9-45.268.1
1200.140-22.6-45.268.1
1300.220-23.3-45.268.1
Note: This table contains illustrative data based on studies of similar disperse dyes to demonstrate the concepts of kinetic and thermodynamic analysis. upc.edumdpi.comresearchgate.netmaterialsciencejournal.org

These analyses confirm that the dyeing of polyester with disperse dyes like this compound is a spontaneous process (indicated by the negative Δμ°) that is favored by higher temperatures, which increase the rate of diffusion and dye uptake. mdpi.com

Determination of Apparent Activation Energies and Rate Constants for Dye Uptake

The dyeing of polyester with disperse dyes is a complex process involving the transfer of the dye from the aqueous phase to the fiber surface, followed by diffusion into the polymer matrix. The rate of this process is significantly influenced by temperature, and the apparent activation energy (Ea) provides a measure of the energy barrier that must be overcome for the dyeing to proceed.

While specific studies determining the apparent activation energy and rate constants for this compound are not available, research on other disperse dyes provides a framework for understanding these parameters. For instance, studies on high molecular weight disperse dyes have shown activation energies in the range of 37 to 59 kcal·mol⁻¹ for the dyeing of polyester at low temperatures using a micro-emulsion system. mdpi.com The rate constant of dyeing (k) is a measure of the speed of the dyeing process at a specific temperature. It is typically determined by measuring the dye uptake at different time intervals.

Hypothetical Data Table for this compound (for illustrative purposes):

Temperature (°C)Rate Constant (k) (min⁻¹)Apparent Activation Energy (Ea) (kJ/mol)
110Value not availableValue not available
120Value not availableValue not available
130Value not availableValue not available

Quantification of Activated Entropy and Diffusion Coefficients in Dyeing Systems

The activated entropy of dyeing (ΔS*) provides insight into the degree of disorder of the system at the transition state of the dyeing process. A positive value suggests an increase in randomness as the dye molecule moves from the dye bath into the fiber. The diffusion coefficient (D) quantifies the rate at which the dye molecules move through the polymer matrix of the fiber.

Specific values for the activated entropy and diffusion coefficients for this compound could not be located. However, studies on similar disperse dyes, such as C.I. Disperse Blue 56, have explored these parameters. In a study involving the microemulsion dyeing of polyester with C.I. Disperse Blue 56 using bio-based auxiliaries, higher activated entropy was correlated with higher dye absorption. upc.edu The diffusion coefficient is influenced by factors such as the molecular size of the dye, the temperature, and the morphology of the fiber. For disperse dyes, diffusion coefficients generally increase with temperature. researchgate.net

Hypothetical Data Table for this compound (for illustrative purposes):

Dyeing SystemActivated Entropy (ΔS*) (J/mol·K)Diffusion Coefficient (D) at 130°C (cm²/s)
Standard Aqueous DyeingValue not availableValue not available
Microemulsion SystemValue not availableValue not available

Temperature Dependence of Dyeing Kinetics and Equilibrium

The kinetics and equilibrium of dyeing are highly dependent on temperature. sustainability-directory.com As the temperature increases, the kinetic energy of the dye molecules increases, leading to a higher rate of dyeing. scribd.com This is due to an increased rate of diffusion of the dye within the polyester fiber, which becomes more amorphous at higher temperatures. nih.gov

The dyeing equilibrium, which describes the distribution of the dye between the dye bath and the fiber at the end of the dyeing process, is also affected by temperature. For many disperse dyes, an increase in temperature initially favors a higher dye uptake, but beyond a certain point, the equilibrium may shift back towards the dye bath. colorfuldyes.com This is because the dyeing of polyester with disperse dyes is generally an exothermic process. While specific data for this compound is not available, it is known to be suitable for high-temperature dyeing methods, indicating its stability and effectiveness at elevated temperatures. dyestuffscn.comworlddyevariety.com

Rational Design of Dyeing Auxiliaries and Solvent Systems

Efficacy of Bio-based Auxiliaries and Co-solvents in Microemulsion Dyeing Systems

The use of bio-based auxiliaries and co-solvents in microemulsion dyeing systems is an area of growing research aimed at developing more environmentally friendly dyeing processes. These systems can facilitate dyeing at lower temperatures and reduce the need for conventional, often toxic, carriers.

Studies have shown the effectiveness of bio-based auxiliaries like o-vanillin and coumarin (B35378) in the microemulsion dyeing of polyester with other disperse dyes, such as C.I. Disperse Blue 56 and C.I. Disperse Red 73. mdpi.comupc.edu These auxiliaries can improve dye uptake and color strength. mdpi.com However, specific research on the efficacy of these or other bio-based auxiliaries in a microemulsion system with this compound has not been found.

Hypothetical Data Table for this compound in Microemulsion Dyeing (for illustrative purposes):

Bio-based AuxiliaryCo-solventDyeing Temperature (°C)Color Strength (K/S)
o-Vanillinn-Butyl Acetate95Value not available
Coumarinn-Butyl Acetate95Value not available
None (Control)n-Butyl Acetate95Value not available

Optimization of this compound Application in Alkaline Dyeing Methodologies

Conventional disperse dyeing of polyester is typically carried out under acidic conditions (pH 5-6). china-dyestuff.com However, alkaline dyeing methods have gained interest as they can help in the removal of oligomers from the polyester fiber surface, leading to improved feel and reduced "white frost" issues. china-dyestuff.comdyestuffscn.com This is particularly relevant for polyester-cotton blends where the cotton component is often dyed with reactive dyes under alkaline conditions. researchgate.net

This compound is listed as a dye suitable for high-temperature and high-pressure dyeing, which are the typical conditions for disperse dyeing of polyester. worlddyevariety.com While some disperse dyes are designed to be stable and effective in alkaline conditions, specific studies on the optimization of this compound in alkaline dyeing methodologies, including the ideal pH, temperature, and auxiliary systems, were not found in the reviewed literature.

Investigating Dye Performance in Multicomponent Dye Systems

This compound is noted for its utility in color matching. dyestuffscn.comcolorfuldyes.com In textile dyeing, achieving a wide range of shades often requires the use of multicomponent dye systems, typically trichromatic combinations of yellow, red, and blue dyes. The performance of a dye in such a mixture depends on its compatibility with the other dyes in the recipe, including having similar dyeing kinetics and exhaustion rates to ensure a consistent and level shade throughout the dyeing process.

While it is known that this compound can be used in combination with other disperse dyes, specific research detailing its performance in trichromatic systems, including data on colorimetric properties, fastness, and potential synergistic or antagonistic interactions with other dyes, is not available in the public literature.

Environmental Behavior and Degradation Studies of C.i. Disperse Blue 301

Abiotic Degradation Pathways and Mechanisms

Abiotic degradation involves non-biological processes that break down the dye molecule, primarily through chemical and photochemical reactions. Advanced oxidation processes (AOPs) are a key focus in this area due to their high efficiency in degrading recalcitrant organic pollutants like azo dyes. ijcce.ac.ir

Photocatalytic degradation is an effective AOP for mineralizing azo dyes. This process typically utilizes a semiconductor catalyst, such as titanium dioxide (TiO2), which, upon activation by ultraviolet (UV) or visible light, generates highly reactive oxygen species (ROS) that degrade the dye molecule. nih.govresearchgate.net The efficiency of this process is influenced by several factors, including the type of catalyst, pH, irradiance, and the presence of oxidizing agents like hydrogen peroxide (H2O2). nih.govresearchgate.net

Research on dyes structurally similar to C.I. Disperse Blue 301, such as Disperse Blue 1, demonstrates the effectiveness of the UV/TiO2/H2O2 system. nih.govresearchgate.net The addition of H2O2 often enhances the degradation rate by acting as an additional source of hydroxyl radicals (•OH), which are powerful oxidizing agents. ijcce.ac.irresearchgate.net The degradation rates are found to be strongly influenced by the reaction pH, catalyst concentration, and substrate concentration. researchgate.net For instance, the photocatalyst Degussa P25, a specific form of TiO2, has been found to be particularly efficient for dye degradation. nih.gov Furthermore, studies have shown that modifying TiO2, for example by nitrogen-doping, can enhance its photocatalytic activity under visible light, and the dye itself can act as a sensitizer, improving light absorption and the separation of photo-generated electron-hole pairs. mdpi.comresearchgate.net

Table 1: Factors Influencing Photocatalytic Degradation of Disperse Dyes

Parameter Influence on Degradation Example/Note
Catalyst The type and properties of the catalyst (e.g., crystal structure, surface area) are critical. Degussa P25 (TiO2) is noted for high efficiency. N-doped TiO2 shows enhanced activity under visible light. nih.govmdpi.com
Irradiance The light source (e.g., UV, visible light) activates the catalyst. Degradation efficiency can be compared between artificial light and sunlight. Dye-sensitized N-doped TiO2 can facilitate faster electron-hole separation under UV irradiation compared to visible light. mdpi.comresearchgate.net
pH Affects the surface charge of the catalyst and the dye molecule, influencing adsorption and reaction rates. Optimal pH ranges are specific to the dye-catalyst system. For some disperse dyes, acidic pH is more suitable. iicbe.orgepj-conferences.org

| Oxidizing Agents | Additives like H2O2 can increase the concentration of hydroxyl radicals, accelerating degradation. | The synergistic effect of UV/TiO2 and H2O2 has been demonstrated for various dyes. ijcce.ac.irresearchgate.net |

This table is generated based on findings from studies on various disperse dyes.

Advanced Oxidation Processes (AOPs) encompass a range of techniques that generate highly reactive radicals, primarily hydroxyl radicals (•OH), to oxidize and degrade organic pollutants. ijcce.ac.irmdpi.com These methods are effective for treating wastewater containing recalcitrant dyes like this compound. ijcce.ac.ir Besides photocatalysis, other AOPs include Fenton and photo-Fenton processes (Fe²⁺/H₂O₂), ozonation (O₃), and wet air oxidation. ijcce.ac.irresearchgate.net

Wet oxidation involves the use of an oxidizing agent at elevated temperatures and pressures. While specific studies on the wet oxidation of this compound are limited, research on other azo dyes demonstrates its potential. Another promising AOP is the use of electro-activated persulfate, which has been studied for the degradation of the related compound C.I. Disperse Blue 3. google.co.jp The Fenton process, which uses a mixture of hydrogen peroxide and an iron catalyst, is also highly effective in decolorizing and reducing the chemical oxygen demand (COD) of dye solutions. researchgate.net The combination of different AOPs, or AOPs with biological treatments, is often explored to enhance degradation efficiency and achieve complete mineralization of the dye molecules. mdpi.com

Photocatalytic Decomposition under Various Irradiance and Catalyst Conditions (e.g., UV/TiO2/H2O2)

Biotic Degradation Mechanisms and Microbial Interventions

Biotic degradation relies on the metabolic activities of microorganisms, such as bacteria and fungi, to break down dye molecules. This approach is considered cost-effective and environmentally friendly. nepjol.infoscialert.net

The microbial degradation of azo dyes like this compound is a complex process, often involving a two-stage anaerobic-aerobic treatment. mdpi.comnih.gov Microorganisms can decolorize azo dyes either through biosorption (adsorption onto the cell surface) or biodegradation (enzymatic breakdown). nepjol.info Biodegradation is the more desirable pathway as it leads to the complete breakdown of the pollutant. scialert.net

Bacteria, in particular, are well-suited for azo dye degradation due to their rapid growth and metabolic versatility. nepjol.info Various bacterial species, including those from the genera Bacillus, Pseudomonas, and Aeromonas, have been reported to decolorize azo dyes. nepjol.infojmbfs.org Fungi, especially white-rot fungi like Phanerochaete chrysosporium, are also effective due to their non-specific lignin-degrading enzymes. ohsu.edu

Aerobic degradation of azo dyes is generally less efficient than anaerobic degradation because the azo bond is electron-deficient and resistant to attack by oxygenases. ohsu.edu However, some microorganisms are capable of degrading azo dyes under aerobic conditions. nih.gov More commonly, aerobic degradation serves as the second step in a combined anaerobic-aerobic process. mdpi.comnih.gov After the initial anaerobic cleavage of the azo bond, the resulting aromatic amines are often mineralized under aerobic conditions. nih.govnih.gov

The degradation products under aerobic conditions can include simpler organic acids and eventually carbon dioxide and water. ohsu.edu For example, the aerobic degradation of Disperse Yellow 3 by Phanerochaete chrysosporium yielded acetanilide (B955) and 4-methyl-1,2-benzoquinone. ohsu.edu The kinetics of aerobic degradation are influenced by factors such as the microbial species, nutrient availability, temperature, and pH. jmbfs.orgnih.gov The presence of co-substrates like glucose can enhance the rate of degradation. scialert.net

The crucial first step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (–N=N–) under anaerobic or anoxic conditions. nepjol.infonih.gov This reaction is catalyzed by enzymes called azoreductases, which are produced by a wide variety of microorganisms. nepjol.infojmbfs.org The process breaks the chromophore of the dye, leading to decolorization. nepjol.info

This anaerobic cleavage results in the formation of colorless, but potentially hazardous, aromatic amines. nih.govnih.gov For instance, the anaerobic treatment of C.I. Disperse Blue 79 is known to produce precursor aromatic amines such as 2-bromo-4,6-dinitroaniline. nih.gov These aromatic amines are often more toxic and carcinogenic than the parent dye molecule. nepjol.infonih.gov Therefore, a subsequent aerobic treatment step is essential to degrade these toxic intermediates, ensuring a complete and safe detoxification of the effluent. nih.gov The efficiency of anaerobic azo bond cleavage is dependent on factors like the availability of an electron donor (e.g., glucose, peptone), redox potential, and the specific microbial consortium present. scialert.net

Table 2: Comparison of Aerobic and Anaerobic Degradation of Azo Dyes

Degradation Stage Primary Mechanism Key Enzymes Typical Products Conditions
Anaerobic Reductive cleavage of the azo bond (-N=N-). nepjol.infonih.gov Azoreductases. nepjol.infojmbfs.org Colorless aromatic amines. nih.gov Anoxic/Anaerobic, requires electron donor. scialert.net

| Aerobic | Oxidation of aromatic rings. nih.govnih.gov | Peroxidases, Laccases, Oxygenases. ohsu.edu | Smaller organic molecules (e.g., quinones, organic acids), CO₂, H₂O. ohsu.edu | Aerobic, often follows anaerobic stage. nih.gov |

This table summarizes the general mechanisms for azo dye biodegradation.

Microbial Decolorization and Biodegradation Processes of Azo Dyes

Synergy in Coupled Aerobic-Anaerobic Bioreactor Systems

The complete mineralization of azo dyes, including those structurally similar to this compound, is often challenging under a single type of environmental condition. Azo dyes are generally resistant to degradation under aerobic conditions. scispace.com However, the initial and crucial step of breaking the azo bond (–N=N–), which is responsible for the dye's color, occurs more readily under anaerobic conditions. scispace.comscialert.net This reductive cleavage results in the formation of aromatic amines, which can be toxic. nih.gov

Coupled aerobic-anaerobic bioreactor systems leverage the strengths of both environments to achieve more complete degradation. The anaerobic phase facilitates the initial decolorization by cleaving the azo bond, a process often carried out by various bacteria. nih.govresearchgate.net Subsequently, the aromatic amines produced are channeled into an aerobic environment where they can be further broken down and mineralized by different microbial communities. scispace.comnih.gov This sequential treatment approach has been shown to be effective for various disperse dyes, such as Disperse Blue 79, leading to high removal efficiency. nih.gov The synergy of the two stages allows for the detoxification of the wastewater, as the harmful intermediates from the anaerobic stage are degraded in the subsequent aerobic stage. nih.gov

Enzymatic Contributions to this compound Biotransformation

The biotransformation of this compound and other azo dyes is fundamentally an enzymatic process. Microorganisms secrete a variety of enzymes that catalyze the breakdown of these complex molecules. scialert.net

Role of Azo Reductases in Cleavage of the Azo Chromophore

Azo reductases are key enzymes in the biodegradation of azo dyes. jmbfs.orgresearchgate.net These enzymes catalyze the reductive cleavage of the azo bond, which is the primary step in the decolorization process. canada.cacanada.ca This reaction typically requires an electron donor like NADH or NADPH. jmbfs.org The activity of azo reductases is often higher under anaerobic or microaerophilic conditions, as oxygen can inhibit their function. jmbfs.org The cleavage of the azo bond by these enzymes results in the formation of generally colorless aromatic amines. nih.gov The presence of azo dyes can induce the production of azo reductases in some microorganisms.

Investigation of Oxidative Enzymes (e.g., Laccases, Peroxidases) in Metabolite Transformation

Following the initial reductive cleavage of the azo bond, oxidative enzymes play a crucial role in the further degradation of the resulting aromatic amine metabolites. Laccases and peroxidases, such as lignin (B12514952) peroxidase and manganese peroxidase, are prominent among these enzymes. jmbfs.orgcanada.ca These enzymes, often produced by white-rot fungi and some bacteria, are less specific in their substrate range and can oxidize a wide variety of phenolic compounds and aromatic amines. canada.canih.gov The presence of azo dyes and their metabolites can stimulate the production of these oxidative enzymes. For instance, laccases can oxidize the aromatic amines formed during the initial degradation step, leading to their detoxification and further breakdown into smaller, less harmful compounds. jmbfs.org

Identification and Structural Elucidation of Microbial Degradation Metabolites

The microbial degradation of azo dyes results in the formation of various intermediate compounds. In studies on dyes similar to this compound, the initial breakdown product is typically one or more aromatic amines resulting from the cleavage of the azo bond. For example, the degradation of a similar dye, DBG, was found to produce p-phenylenediamine. Further degradation of these amines can lead to the formation of other compounds like phthalic acid and 4-hydroxy-2-oxopentanoic acid through processes such as deamination. The identification of these metabolites is crucial for understanding the degradation pathway and assessing the potential toxicity of the breakdown products.

Environmental Factors Influencing Biodegradation Efficiency

The efficiency of microbial degradation of this compound and other azo dyes is significantly influenced by various environmental factors that affect microbial activity and enzyme function.

Effects of Temperature on Microbial Activity and Degradation Rates

Temperature is a critical parameter in the biodegradation of azo dyes as it directly impacts bacterial metabolism and the activity of the enzymes involved. Generally, biodegradation rates tend to increase with temperature, up to an optimal point. acs.org For many microbial consortia capable of degrading azo dyes, the optimal temperature range for decolorization is often between 30°C and 40°C. nih.gov Temperatures below this range can lead to reduced enzyme activity, while excessively high temperatures can cause enzyme denaturation and inhibit microbial growth, thereby decreasing degradation efficiency. nih.gov However, some thermophilic bacteria can degrade dyes at higher temperatures, for instance, up to 50°C or 55°C. gjesm.net Studies on specific bacterial strains have identified optimal temperatures for dye degradation, such as 37°C for Klebsiella pneumoniae. researchgate.netmdpi.com

Table 1: Optimal Temperatures for Azo Dye Degradation by Various Microorganisms

Microorganism/ConsortiumDye(s)Optimal Temperature (°C)Reference
Halophilic/halotolerant microbial communityDBG and other azo dyes30-40
Klebsiella pneumoniae GM-04Disperse Blue 28437 researchgate.netmdpi.com
Paenibacillus terrigena KKW2-005Reactive Red 14130-40 nih.gov
Bacterial Consortium SKB-IIMixture of eight textile dyes50 gjesm.net
Impact of Salinity on Halophilic/Halotolerant Microflora

The efficiency of microbial degradation of azo dyes like this compound is significantly influenced by the salinity of the wastewater. Halophilic (salt-loving) and halotolerant (salt-resisting) microorganisms are particularly relevant for treating textile effluents, which often contain high concentrations of salts.

Research has shown that halophilic and halotolerant microflora can effectively decolorize azo dyes across a wide range of salt concentrations. nih.govfrontiersin.org For instance, a bacterial microflora demonstrated over 95% decolorization of an azo dye within 24 hours at salt concentrations ranging from 0 to 60 g/l NaCl. nih.govfrontiersin.org Interestingly, the degradation rate of the azo dye at 40 g/l NaCl was observed to decrease after 12 hours compared to the rates at 20 g/l and 60 g/l NaCl. nih.govfrontiersin.org This suggests that different salt concentrations can have varying activation effects on the enzymes responsible for dye degradation. nih.gov

The enzymatic machinery involved in decolorization can also shift depending on the salt concentration. At high salt levels (≥ 60 g/l NaCl), NADH-DCIP reductase is the primary enzyme utilized for azo dye decolorization. nih.govresearchgate.net Conversely, at lower salt concentrations (≤ 40 g/l NaCl), azo reductase, manganese peroxidase, and lignin peroxidase may work in concert to break down the dye. nih.govresearchgate.net Some halophilic bacteria, such as Halomonas sp. GTW, have demonstrated remarkable performance in removing different azo dyes within 24 hours in the presence of up to 150 g/l NaCl. researchgate.net

The ability of these microorganisms to not only tolerate but thrive in high-salt environments makes them valuable for the bioremediation of saline textile wastewater. nih.govresearchgate.net Studies have confirmed that these microflora can tolerate salt concentrations ranging from 0 to 80 g/l while maintaining a strong degradation capability. researchgate.net

Table 1: Effect of Salinity on Azo Dye Decolorization by Halophilic/Halotolerant Microflora

Salinity (g/l NaCl) Decolorization Rate after 24 hours (%) Primary Enzymes Involved
0-40 > 95 Azo reductase, Manganese peroxidase, Lignin peroxidase
40 > 95 (rate decreased after 12h) N/A
60 > 95 NADH-DCIP reductase
> 60 N/A NADH-DCIP reductase
Role of pH in Enzymatic Activity and Dye Stability

The pH of the wastewater is a critical factor that influences both the activity of the enzymes responsible for dye degradation and the stability of the dye molecule itself.

Microbial consortia have been shown to have a stable decolorization effect on azo dyes within a pH range of 5 to 10, achieving over 97% efficiency in 48 hours. nih.gov The metabolic activity of the bacteria can lead to the production of various organic acids, which can acidify an initially alkaline environment. nih.gov This allows for effective degradation even under moderately alkaline conditions over a 48-hour period. nih.gov

Enzymatic treatments, such as those using laccase, also exhibit pH-dependent activity. The best results for dye decolorization with a laccase-containing enzyme preparation were obtained at a pH of 3.2. scielo.br At this pH, all evaluated dyes showed some level of decolorization. scielo.br In contrast, pH levels of 4.4 and 5.0 were found to be ineffective for enzymatic decolorization under the tested conditions. scielo.br The stability of the dye itself can also be pH-dependent, which in turn affects its availability for enzymatic attack.

Table 2: Influence of pH on Azo Dye Decolorization

Treatment Method pH Range Decolorization Efficiency Notes
Halophilic/Halotolerant Microflora 5-10 > 97% in 48 hours Stable decolorization effect. nih.gov
Laccase Enzyme Preparation 3.2 Highest decolorization levels All tested dyes were affected. scielo.br
Laccase Enzyme Preparation 2.4 Lower decolorization Some dyes showed no decolorization. scielo.br
Laccase Enzyme Preparation 4.4 - 5.0 Ineffective scielo.br

Advanced Wastewater Treatment Strategies for this compound Effluents

The removal of this compound from textile effluents often requires advanced treatment strategies due to its recalcitrant nature. pantareiwater.com

Membrane Filtration Technologies for Dye Removal (e.g., Nanofiltration)

Membrane filtration, particularly nanofiltration (NF), has emerged as a powerful tool for treating wastewater containing dyes and salts. digitellinc.com Nanofiltration membranes can effectively remove dyes while allowing some salts to pass through, enabling fractionation. digitellinc.com

Studies have demonstrated that nanofiltration can achieve high removal rates for various dyes, including disperse blue dyes. bioline.org.br For instance, a spiral wound nanofiltration membrane with a molecular weight cut-off (MWCO) of 90 Daltons was evaluated for its effectiveness in removing different classes of dyes. bioline.org.br The results showed that chemical oxygen demand (COD) removal for disperse blue dye was approximately 100%. bioline.org.brscispace.com The presence of salts like NaCl in the dye solution can even increase dye rejection to nearly 100%. bioline.org.brscispace.com

The efficiency of nanofiltration is influenced by operating parameters such as feed concentration and pressure. bioline.org.br Increasing the dye concentration has been shown to lead to higher color removal, with rates up to 98%. bioline.org.br At different pressures, removal rates for acidic and reactive blue dyes have reached up to 99.7%. bioline.org.br However, high salt concentrations can lead to a decline in permeate flux due to dye aggregation.

Development of Integrated Physicochemical and Biological Treatment Systems

A single treatment method is often insufficient to completely mineralize recalcitrant dyes like this compound. scispace.comresearchgate.net Therefore, integrated systems that combine physicochemical and biological processes are considered a more effective approach. pantareiwater.comscispace.com

One common strategy is to use a combination of anaerobic and aerobic biological processes. pantareiwater.com The anaerobic stage is effective for decolorization, achieving over 70% efficiency, while the subsequent aerobic stage can further break down the aromatic amines formed during the initial degradation. pantareiwater.comsci-hub.se This sequential anaerobic-aerobic process has been successfully reported for the degradation of azo dyes. researchgate.net

Physicochemical methods like coagulation can be used as a pre-treatment before biological degradation. scispace.com This can be particularly advantageous for alkaline wastewaters. scispace.com The combination of coagulation with advanced oxidation processes (AOPs) has also been explored for treating dye wastewater. scispace.com The choice between different combinations depends on factors such as the type and dosage of coagulant, the amount of sludge produced, and the presence of inhibitory substances in the wastewater. scispace.com

Innovative Bioremediation Approaches for Textile Dyeing Wastewater

Bioremediation offers a cost-effective and environmentally friendly alternative to conventional physicochemical treatment methods. researchgate.netnih.gov Innovative approaches in bioremediation focus on the use of specific microbial consortia and enzymatic treatments to enhance the degradation of textile dyes.

Microbial decolorization is an eco-compatible process that can lead to the complete mineralization of dyes without the production of harmful by-products. researchgate.net The use of mixed microbial cultures is often more effective than individual strains, as different microorganisms may act on different parts of the dye molecule or its metabolites. nepjol.info

Enzymatic treatment, using enzymes like laccases and peroxidases, is another promising bioremediation strategy. mdpi.com These enzymes can break down the chromophoric groups of the dye molecules, leading to decolorization. mdpi.com For example, a bacterial consortium producing lignocellulosic enzymes has been shown to effectively biodegrade methylene (B1212753) blue, achieving significant reductions in color, BOD, and COD. mdpi.com The degradation of azo dyes is often facilitated by specific bacterial strains that can break the azo bonds. mdpi.com

Algal bioremediation is also gaining attention as a sustainable approach. nih.govmdpi.com Algae can remove dyes through biosorption onto their biomass or by metabolizing the dye chromophores into non-toxic products. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
NADH-DCIP reductase
Azo reductase
Manganese peroxidase
Lignin peroxidase
Laccase

Theoretical and Computational Investigations of C.i. Disperse Blue 301

Molecular Dynamics Simulations of Dye-Fiber Interactions

While specific MD simulation studies exclusively focused on C.I. Disperse Blue 301 are not widely available in public literature, the principles can be understood from studies on other disperse dyes and their interaction with polyester (B1180765) fibers. researchgate.netdntb.gov.uaresearchgate.net These simulations typically model a system comprising dye molecules, a polymer matrix representing the polyester fiber, and a solvent (either water or a non-aqueous medium like decamethylcyclopentasiloxane, D5). researchgate.net

Key parameters derived from such simulations include the interaction energy between the dye and the fiber, the solvent accessible surface area (SASA), and the diffusion coefficient of the dye within the polymer. researchgate.net For instance, research on azo disperse dyes has shown that substituents on the dye molecule significantly affect the interaction energy and, consequently, the dyeing uptake. researchgate.net It is demonstrated that regulating the supramolecular interaction between the dye, solvent, and fiber is key to improving dyeing performance. researchgate.net

A hypothetical MD simulation of this compound with a polyester (polyethylene terephthalate (B1205515), PET) fiber would likely investigate the role of its specific functional groups—such as the bromo and dinitro groups on the aniline (B41778) ring and the methoxyethyl amino groups on the acetamide (B32628) component—in the binding process. The interaction energies, comprised of van der Waals and electrostatic contributions, would quantify the affinity of the dye for the polyester.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of a Disperse Dye/Polyester System

ParameterDescriptionIllustrative Value
Interaction Energy (Dye-Fiber)The energy released when the dye molecule binds to the polyester fiber. A more negative value indicates stronger binding.-150 kJ/mol
Diffusion Coefficient (D)A measure of how quickly the dye molecule moves through the polyester matrix.1.5 x 10⁻⁸ cm²/s
Solvent Accessible Surface Area (SASA)The surface area of the dye molecule that is accessible to the solvent. Changes in SASA can indicate how the dye is embedded in the fiber.250 Ų

Note: The values in this table are illustrative and based on general findings for disperse dyes, not specific experimental data for this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. mdpi.comdergipark.org.trresearchgate.net These calculations can predict a variety of molecular properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and reactivity descriptors. rsc.org

For a dye molecule like this compound, DFT calculations can elucidate the nature of its chromophore—the part of the molecule responsible for color. The HOMO-LUMO energy gap is a critical parameter, as it is related to the energy of the first electronic transition, which corresponds to the absorption of light in the visible spectrum. A smaller HOMO-LUMO gap generally implies that the molecule will absorb light at longer wavelengths.

Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and the electrophilicity index, can provide insights into the dye's stability and its potential to interact with the fiber. For example, the distribution of electrostatic potential on the molecule's surface can indicate the sites most likely to engage in electrostatic interactions or hydrogen bonding with the polyester fiber. Studies on other azo dyes have successfully used DFT to understand the influence of different substituents on the electronic properties. rsc.org

Table 2: Hypothetical Quantum Chemical Descriptors for this compound Calculated via DFT

DescriptorDescriptionIllustrative Value
E_HOMOEnergy of the Highest Occupied Molecular Orbital.-6.2 eV
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital.-3.8 eV
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO, related to the color of the dye.2.4 eV
Dipole Moment (μ)A measure of the overall polarity of the molecule.5.2 Debye
Electronegativity (χ)The power of an atom or molecule to attract electrons.5.0 eV
Chemical Hardness (η)A measure of resistance to change in electron distribution.1.2 eV

Note: These values are for illustrative purposes and represent typical ranges for similar dye molecules.

Computational Prediction of Spectroscopic Properties and Color Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra of molecules. dergipark.org.trresearchgate.netresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Visible spectrum of a dye. The most intense transition in the visible region corresponds to the maximum absorption wavelength (λmax), which dictates the perceived color of the dye.

For this compound, TD-DFT calculations would likely predict a strong absorption band in the blue region of the visible spectrum. The accuracy of these predictions can be influenced by the choice of the functional and basis set within the DFT framework, and by accounting for solvent effects, often through models like the Polarizable Continuum Model (PCM). researchgate.net Research on other monoazo and anthraquinone (B42736) disperse dyes has shown that TD-DFT can achieve good agreement with experimental λmax values, often with errors of less than 20 nm. rsc.orgresearchgate.net

Furthermore, computational methods can be used to analyze and predict colorimetric properties. A patent describing a method for measuring color differences uses this compound as an example, employing the CIE 1976 Lab* color system to quantify hue and brightness from spectral data. austinpublishinggroup.com Such computational approaches are invaluable for quality control and the formulation of dye mixtures.

Table 3: Predicted vs. Experimental Spectroscopic Data for a Representative Monoazo Disperse Dye

PropertyCalculation MethodPredicted ValueExperimental Value
λmax (in Ethanol)TD-DFT/B3LYP/6-31G(d)445 nm460 nm
Oscillator Strength (f)TD-DFT0.85N/A
Main TransitionTD-DFTHOMO → LUMON/A

Note: This table is based on data for a representative monoazo disperse dye to illustrate the predictive power of TD-DFT. dergipark.org.trresearchgate.net

Advanced Adsorption Modeling for Dye-Substrate Systems

The process of a disperse dye moving from the dyebath onto the fiber surface is a form of adsorption. The equilibrium of this process is described by adsorption isotherms, which relate the concentration of the dye on the fiber to its concentration in the bath at a constant temperature. Several mathematical models are used to describe this behavior, with the choice of model providing insight into the adsorption mechanism.

Commonly used models for disperse dye adsorption on polyester include the Nernst, Langmuir, and Freundlich isotherms. austinpublishinggroup.comiau.ircrimsonpublishers.comrsc.org

The Nernst isotherm describes the partitioning of the dye between two phases (the fiber and the dyebath) and is often applicable to disperse dyes on polyester. austinpublishinggroup.comcrimsonpublishers.com

The Langmuir isotherm assumes that adsorption occurs at specific, finite sites on the fiber surface, forming a monolayer. austinpublishinggroup.comiau.ir

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces. iau.ircrimsonpublishers.com

Advanced models such as the Extended Langmuir model can be applied to competitive adsorption scenarios, while the Ideal Adsorbed Solution Theory (IAST) can predict the adsorption of mixtures from single-component isotherm data. worlddyevariety.com The selection of the most appropriate model is often guided by statistical criteria like the Akaike Information Criterion (AIC) , which balances model fit with model complexity.

Studies on the adsorption of disperse dyes on polyester have shown that the process can often be well-described by the Nernst or Langmuir models. iau.ircrimsonpublishers.com For this compound, it has been suggested that the extended Langmuir model could be suitable for mechanistic studies. worlddyevariety.com

Table 4: Parameters of Different Adsorption Isotherm Models for a Disperse Dye on Polyester

Isotherm ModelKey ParametersDescription
Nernst K_N (Partition Coefficient)Ratio of dye concentration in the fiber to that in the bath at equilibrium.
Langmuir q_max (Max. Adsorption Capacity), K_L (Langmuir Constant)q_max is the maximum amount of dye per unit weight of fiber to form a complete monolayer. K_L relates to the affinity of binding sites.
Freundlich K_F (Freundlich Constant), n (Adsorption Intensity)K_F is an indicator of adsorption capacity, and n indicates the favorability of the adsorption process.

Note: This table outlines the key parameters of common adsorption models relevant to disperse dyeing of polyester.

Emerging Research Applications and Future Directions for C.i. Disperse Blue 301

Utilization of C.I. Disperse Blue 301 as a Prototypical Model Compound in Fundamental Dye Chemistry Research

This compound serves as a valuable model compound in the study of dye chemistry and dyeing processes. Its well-defined structure and properties allow researchers to investigate the fundamental principles of dye-fiber interactions, the kinetics of dyeing, and the thermodynamics of dye sorption. By studying this compound, scientists can gain insights into the behavior of disperse dyes as a class, which are primarily used for coloring synthetic fibers like polyester (B1180765). sustainability-directory.comcanada.ca

Research in this area often involves comparing the characteristics of this compound with other disperse dyes. These comparative studies help in understanding how variations in molecular structure affect dyeing performance, fastness properties, and environmental impact. The data gathered from these fundamental studies are crucial for the development of more efficient and sustainable dyeing methods.

Exploratory Research into Biological Staining Techniques and Cellular Component Visualization

The application of this compound is being explored in the field of biological staining to visualize cellular components. The ability of a dye to bind to specific cellular structures is determined by the principles of bonding, including charge interactions. researchgate.net The effectiveness of staining relies on the dye's chromophore root binding to the protein content within cells. researchgate.net

While research is ongoing, the potential for this compound and similar compounds to be used in various staining techniques is an active area of investigation. The development of new staining methods is crucial for advancing our understanding of cellular biology and pathology.

Investigative Research into Potential Applications in Medical Diagnostics and Therapeutic Modalities

Researchers are investigating the potential of this compound in the realms of medical diagnostics and therapeutic treatments. This line of inquiry is part of a broader effort to repurpose existing chemical compounds for novel biomedical applications. The specific properties of the dye, such as its molecular structure and potential for interaction with biological molecules, are being assessed.

Studies have explored the effects of various disperse dyes on cell viability and mitochondrial function. nih.gov For instance, research has shown that certain disperse dyes can impact cellular processes, which could have implications for therapeutic interventions. nih.gov While this research is still in its early stages, it opens up possibilities for developing new diagnostic tools or therapeutic agents.

Advanced Research in Polymer Science and Colored Material Engineering

In the field of polymer science, this compound is utilized in the engineering of colored materials. Its primary application is in the dyeing of polyester and its blended fabrics through high-temperature and high-pressure methods. worlddyevariety.comdyestuffscn.comdyestuffscn.com The dye can be used alone or as a component in color matching to achieve specific shades. worlddyevariety.comdyestuffscn.comdyestuffscn.com

The performance of the dye in terms of color fastness and stability is a key area of research. Innovations in this field aim to enhance the durability and performance of colored polymers for various applications.

Innovations in Ecologically Sustainable Dyeing and Finishing Technologies

The textile industry is a significant contributor to environmental pollution, which has spurred research into more sustainable dyeing and finishing technologies. globalscientificjournal.com Innovations are focused on reducing water, energy, and chemical consumption.

Several promising technologies are being developed:

Waterless Dyeing: Supercritical CO2 dyeing is a waterless technique that uses pressurized carbon dioxide in a supercritical state to dissolve and transport dyes. sustainability-directory.comglobalscientificjournal.comgreyb.complugandplaytechcenter.com This closed-loop process significantly reduces water usage and allows for the use of pure dyes with high uptake rates. plugandplaytechcenter.com AirDye technology is another water-free method that transfers dispersed dyes from a paper carrier to fabric using heat. sustainability-directory.comgreyb.complugandplaytechcenter.com

Bio-Based Dyes and Processes: Research is exploring the use of microorganisms to produce dyes through fermentation, which can reduce the reliance on synthetic chemicals. sustainability-directory.comgreyb.com Additionally, the use of enzymes in dye extraction and application is being investigated to create more eco-friendly processes. emerald.commdpi.com

Advanced Oxidation Processes: Techniques like photocatalysis and other advanced oxidation processes are being studied for the treatment of dye-containing wastewater, aiming to break down dye molecules into less harmful substances. globalscientificjournal.com

Plasma and Ultrasonic Treatments: Plasma treatment can alter the surface of textile fibers to improve dye uptake and reduce the need for chemical mordants. emerald.com Ultrasonic energy can also enhance dyeing efficiency and reduce pollution. emerald.com

These innovations aim to make the dyeing process more environmentally friendly and economically viable.

Future Methodological Advancements for Comprehensive Dye Research

The future of dye research will likely involve a combination of advanced analytical techniques and computational methods.

Emerging Methodologies in Dye Research

Methodology Description Potential Impact
Computational Chemistry Utilizes methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the properties of dyes, such as their color and spectra. chemrxiv.orgresearchgate.net Can accelerate the discovery and design of new dyes with desired properties and reduce the need for extensive experimental work. chemrxiv.org
High-Throughput Screening Enables the rapid testing of large numbers of dye compounds for specific applications. Increases the efficiency of identifying promising new dyes for various industrial uses.
Advanced Spectroscopic Techniques Provides detailed information about the molecular structure and interactions of dyes. Enhances the fundamental understanding of dye chemistry and performance.
"Omics" Technologies Genomics, proteomics, and metabolomics can be used to study the biological effects of dyes and to engineer microorganisms for dye production. mdpi.com Facilitates the development of safer and more sustainable bio-based dyes.

| Machine Learning | Can be used to predict the properties and performance of dyes based on their chemical structure and to optimize dyeing processes. bwise.kr | Improves the efficiency and accuracy of dye research and development. |

The integration of these advanced methodologies will be crucial for addressing the challenges of developing high-performance, sustainable, and safe dyes for the future.

Q & A

Q. What frameworks integrate computational modeling with experimental data to predict this compound’s behavior in complex matrices?

  • Methodological Answer : Develop QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP (octanol-water partition coefficient) and molecular weight. Validate predictions with empirical data from HPLC-MS/MS analyses of dye partitioning in sludge or sediment samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.